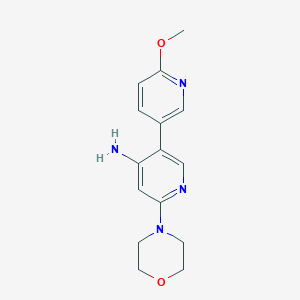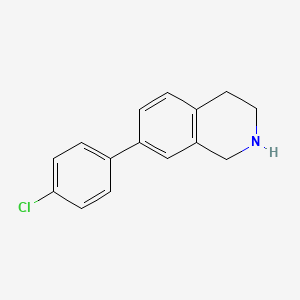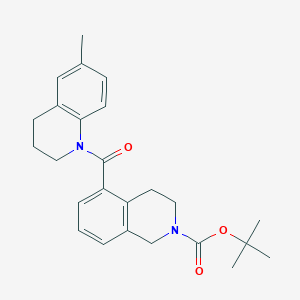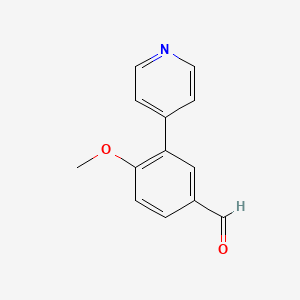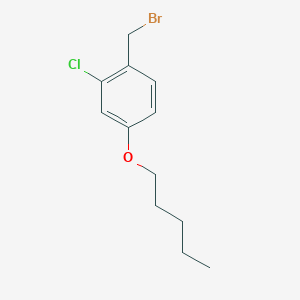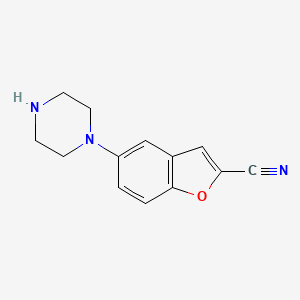
2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride is a chemical compound with the molecular formula C9H20ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization, cycloaddition, and annulation reactions. These methods are designed to be cost-effective and scalable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For example, as a CCR5 antagonist, it binds to the CCR5 receptor, preventing the entry of HIV-1 into cells . This interaction is mediated by a strong salt-bridge interaction between the basic nitrogen atom of the compound and the receptor .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride can be compared with other similar compounds, such as:
2-Methyl-1-(piperidin-4-yl)propan-2-ol: This compound has a similar structure but lacks the hydrochloride group.
4-[(2-methoxyphenyl)methyl]piperidin-4-ol hydrochloride: This compound has a different substituent on the piperidine ring.
2-(Piperidin-4-yl)pyrimidine hydrochloride: This compound contains a pyrimidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which may influence its chemical properties and biological activity.
Eigenschaften
Molekularformel |
C10H22ClNO |
|---|---|
Molekulargewicht |
207.74 g/mol |
IUPAC-Name |
2-methyl-4-(2-methylpropyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-8(2)6-10(12)4-5-11-9(3)7-10;/h8-9,11-12H,4-7H2,1-3H3;1H |
InChI-Schlüssel |
CGTMTGXCNOWHEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCN1)(CC(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



